

# Spectroscopic data analysis for N-Nitroso Desloratadine-d4 (NMR, IR, MS).

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## Compound of Interest

Compound Name: *N-Nitroso Desloratadine-d4*

Cat. No.: *B10824216*

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## Spectroscopic Analysis of N-Nitroso Desloratadine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **N-Nitroso Desloratadine-d4**, a deuterated isotopologue of the N-nitroso impurity of the antihistamine Desloratadine. The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Stable isotope-labeled internal standards, such as **N-Nitroso Desloratadine-d4**, are critical for the accurate quantification of these impurities in drug substances and products. This document outlines the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data, along with detailed experimental protocols and logical workflows for the analysis of this compound.

## Data Presentation

The following tables summarize the key spectroscopic data for **N-Nitroso Desloratadine-d4**.

## Mass Spectrometry Data

Parameter	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>14</sub> D <sub>4</sub> ClN <sub>3</sub> O	[1]
Molecular Weight	343.85 g/mol	[1]
Ionization Mode	Electrospray Ionization (ESI), Positive	
Precursor Ion [M+H] <sup>+</sup> (m/z)	344.3	
Major Fragment Ion (m/z)	314.1 ([M+H-NO] <sup>+</sup> )	
Isotopic Purity	>95%	

## Infrared (IR) Spectroscopy Data (Predicted)

The following table presents the predicted characteristic infrared absorption peaks for **N-Nitroso Desloratadine-d4**. These predictions are based on the known vibrational frequencies of Desloratadine and the expected isotopic shift upon deuteration of the piperidine ring. The C-D stretching and bending vibrations are expected at lower wavenumbers compared to their C-H counterparts.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3050	Aromatic C-H Stretch
~2900	Aliphatic C-H Stretch
~2200-2100	C-D Stretch (piperidine ring)
~1630	C=C Stretch (aromatic)
~1580	N-H Bend (secondary amine)
~1470	N=O Stretch (Nitrosamine)
~1170	C-N Stretch
~1000-900	C-D Bend (piperidine ring)
~780	C-Cl Stretch

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

The following tables provide the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **N-Nitroso Desloratadine-d4**. The predictions are based on the known spectra of Desloratadine and the structural effects of the N-nitroso group. The signals corresponding to the deuterated positions on the piperidine ring are expected to be absent in the  $^1\text{H}$  NMR spectrum and show a characteristic triplet in the  $^{13}\text{C}$  NMR spectrum due to coupling with deuterium.

$^1\text{H}$  NMR (Predicted, 500 MHz,  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.3 - 7.1	m	7H	Aromatic protons
3.8 - 3.2	m	4H	-CH <sub>2</sub> - (piperidine ring, non-deuterated positions)
3.0 - 2.5	m	4H	-CH <sub>2</sub> - (dihydropyridine and cyclohepta rings)

$^{13}\text{C}$  NMR (Predicted, 125 MHz,  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Assignment
155 - 120	Aromatic and Olefinic Carbons
55 - 45	Piperidine Carbons (non-deuterated)
40 - 30	Dihydropyridine and Cyclohepta Carbons
(absent/triplet)	Piperidine Carbons (deuterated)

## Experimental Protocols

### Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity and purity of **N-Nitroso Desloratadine-d4** and to develop a quantitative method for its analysis.

Instrumentation:

- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
- Mass Spectrometer: SCIEX Triple Quad 6500+ mass spectrometer with a Turbo V ion source or equivalent.

Chromatographic Conditions:

- Column: Waters XBridge Amide (150 x 4.6 mm, 3.5  $\mu$ m) or equivalent HILIC column.
- Mobile Phase A: 10 mM Ammonium formate in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: 90% B to 50% B over 10 minutes.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5  $\mu$ L.

Mass Spectrometer Conditions:

- Ionization Mode: ESI Positive.
- Curtain Gas: 35 psi.
- Collision Gas: 9 psi.
- IonSpray Voltage: 5500 V.
- Temperature: 550 °C.
- Ion Source Gas 1: 55 psi.

- Ion Source Gas 2: 60 psi.
- MRM Transitions:
  - **N-Nitroso Desloratadine-d4**: Q1 (m/z) 344.3 -> Q3 (m/z) 314.1
  - N-Nitroso Desloratadine: Q1 (m/z) 340.1 -> Q3 (m/z) 310.1

#### Sample Preparation:

- Prepare a stock solution of **N-Nitroso Desloratadine-d4** in methanol at a concentration of 1 mg/mL.
- Prepare working solutions by diluting the stock solution with a mixture of acetonitrile and water (1:1 v/v) to the desired concentration range (e.g., 1-100 ng/mL).

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **N-Nitroso Desloratadine-d4** to identify its characteristic functional groups.

#### Instrumentation:

- FTIR Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

#### Experimental Procedure:

- Place a small amount of the solid **N-Nitroso Desloratadine-d4** sample directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.
- Perform baseline correction and data processing as required.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **N-Nitroso Desloratadine-d4** and confirm the positions of deuterium labeling.

Instrumentation:

- NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a 5 mm broadband probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of **N-Nitroso Desloratadine-d4** in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

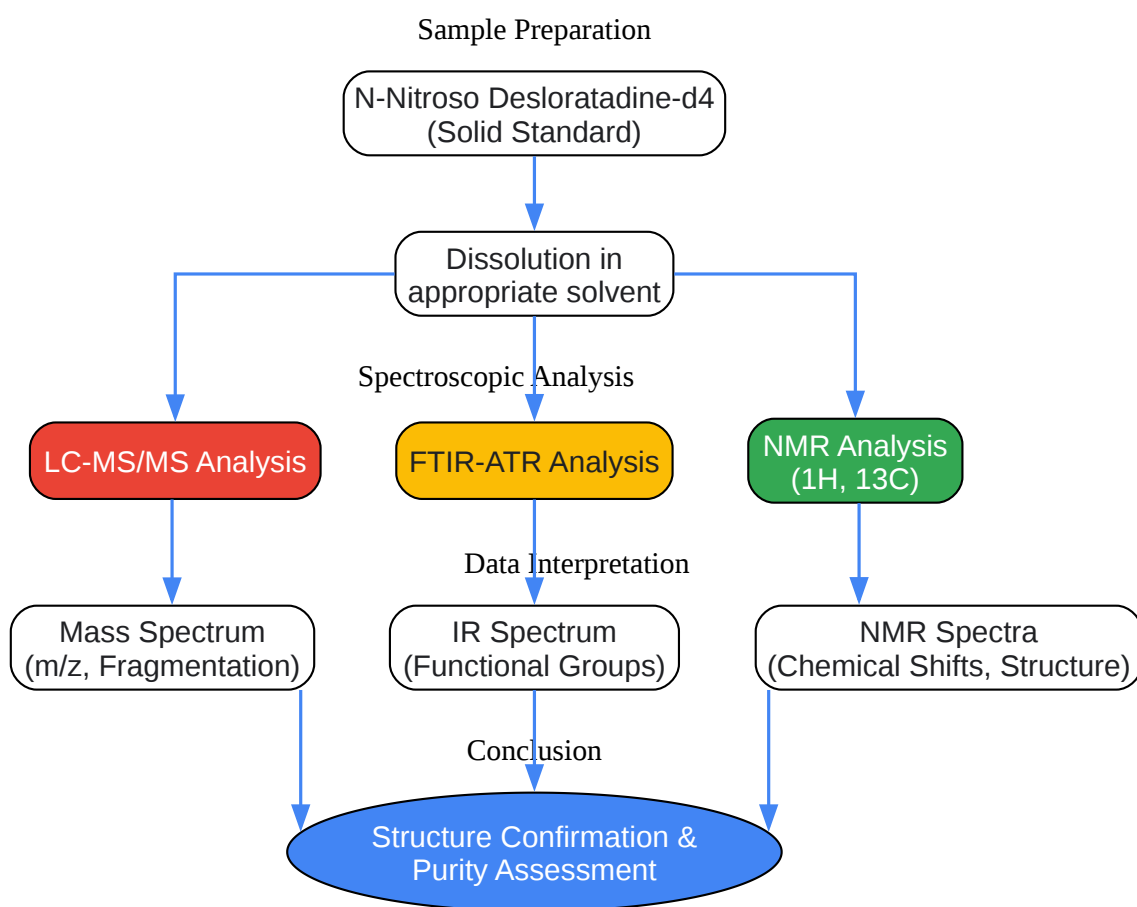
- Number of Scans: 16-64.
- Relaxation Delay: 1.0 s.
- Pulse Width:  $30^\circ$ .
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

$^{13}\text{C}$  NMR Acquisition:

- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2.0 s.
- Pulse Program: Proton-decoupled.
- Spectral Width: 0 to 200 ppm.

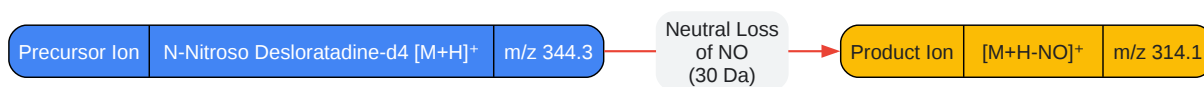
## Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **N-Nitroso Desloratadine-d4**.



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Caption: Workflow for the spectroscopic analysis of **N-Nitroso Desloratadine-d4**.



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Caption: Proposed MS/MS fragmentation pathway for **N-Nitroso Desloratadine-d4**.

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## References

- 1. lgcstandards.com [lgcstandards.com]
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